3-chloro-N'-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzohydrazide moiety linked to a pyrrolidinone ring, which is further substituted with chloro and dichlorophenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the condensation of 3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide with appropriate reagents under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 3-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit lysine-specific histone demethylase 1A (LSD1), leading to alterations in chromatin structure and gene expression. Additionally, the compound can chelate iron, disrupting iron-dependent metabolic processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N’-[1-(3,4-dichlorophenyl)ethylidene]benzohydrazide
- 3-chloro-N’-[1-(2-hydroxybenzylidene)benzohydrazide
Uniqueness
Compared to similar compounds, 3-chloro-N’-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide exhibits unique properties such as higher potency in enzyme inhibition and better stability under physiological conditions .
Properties
Molecular Formula |
C17H12Cl3N3O3 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
3-chloro-N'-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C17H12Cl3N3O3/c18-10-3-1-2-9(6-10)16(25)22-21-13-8-15(24)23(17(13)26)14-5-4-11(19)7-12(14)20/h1-7,13,21H,8H2,(H,22,25) |
InChI Key |
FQVGCLAAYRZBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)NNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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